molecular formula C12H17BO4 B572769 4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid CAS No. 1256358-78-7

4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid

Cat. No.: B572769
CAS No.: 1256358-78-7
M. Wt: 236.074
InChI Key: VTRVRDNLHSBEJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Tetrahydropyran-4-yloxymethyl)phenylboronic acid (CAS: 1256358-78-7) is a boronic acid derivative featuring a phenyl ring substituted with a tetrahydropyran-4-yloxymethyl group. Its molecular formula is C₁₂H₁₇BO₄, with a molecular weight of 236.08 g/mol and a purity of 96% . This compound is commonly used in organic synthesis, particularly as a protected intermediate in pharmaceutical and materials chemistry .

Properties

IUPAC Name

[4-(oxan-4-yloxymethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BO4/c14-13(15)11-3-1-10(2-4-11)9-17-12-5-7-16-8-6-12/h1-4,12,14-15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTRVRDNLHSBEJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)COC2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001164104
Record name Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256358-78-7
Record name Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256358-78-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[4-[[(tetrahydro-2H-pyran-4-yl)oxy]methyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001164104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydroxyl Protection Using Dihydropyran

The tetrahydropyranyl (THP) group is introduced via acid-catalyzed reaction between 4-(hydroxymethyl)phenol and dihydropyran (DHP). Typical conditions include:

  • Catalyst : p-Toluenesulfonic acid (p-TsOH, 0.1–1.0 mol%)

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

  • Temperature : 0–25°C

  • Reaction Time : 2–6 hours

This method achieves >90% yield for the protected intermediate, 4-(tetrahydropyran-4-yloxymethyl)phenol.

Alternative Cyclization Strategies

A patent describing tetrahydro-4H-pyran-4-one synthesis (CN103508990A) provides insights into THP ring formation. Key steps include:

  • Chlorination : Reacting 3-chloropropionyl chloride with aluminum trichloride and ethylene gas at <10°C.

  • Cyclization : Hydrolysis of 1,5-dichloropentanone under acidic conditions (HCl, H3PO4) to form the THP ring.

While designed for ketone synthesis, this approach can be adapted for THP ethers by substituting starting materials.

Borylation Strategies for Boronic Acid Installation

Miyaura Borylation

The Miyaura reaction is the most common method for introducing boronic acid groups. For 4-(tetrahydropyran-4-yloxymethyl)phenylboronic acid, the protocol involves:

  • Substrate : 4-Bromo-(tetrahydropyran-4-yloxymethyl)benzene

  • Boron Source : Bis(pinacolato)diboron (B2pin2, 1.2–2.0 equiv)

  • Catalyst : Pd(dppf)Cl2 (1–5 mol%)

  • Base : Potassium acetate (KOAc, 3.0 equiv)

  • Solvent : 1,4-Dioxane or dimethylformamide (DMF)

  • Temperature : 80–100°C

  • Reaction Time : 12–24 hours

Yields typically range from 70–85%, with purity >95% after recrystallization.

Microwave-Assisted Borylation

A modified protocol using microwave irradiation reduces reaction times to <1 hour:

  • Catalyst : POPd (Palladium(II) Oxidative Precatalyst, 2 mol%)

  • Additive : Tetra-n-butylammonium iodide (TBAI, 0.1 equiv)

  • Base : Cs2CO3 (2.5 equiv)

  • Solvent : DMF/H2O (4:1)

  • Temperature : 150°C

  • Microwave Power : 300 W

This method achieves 80–90% yield, though scalability remains a challenge.

Industrial Production Methods

Large-Scale Protection and Borylation

Industrial synthesis prioritizes cost efficiency and minimal purification steps:

StepConditionsYieldPurity
THP ProtectionDHP (1.5 equiv), p-TsOH (0.5 mol%), DCM, 25°C, 4 hours92%98%
BrominationN-Bromosuccinimide (NBS, 1.1 equiv), AIBN, CCl4, reflux, 6 hours88%95%
Miyaura BorylationB2pin2 (1.5 equiv), Pd(dppf)Cl2 (3 mol%), KOAc, 1,4-dioxane, 90°C, 18 hours82%97%

Continuous Flow Reactor Optimization

Recent advancements employ continuous flow systems to enhance reproducibility:

  • Residence Time : 30 minutes

  • Pressure : 10 bar

  • Throughput : 1.2 kg/day

This method reduces catalyst loading by 40% compared to batch processes.

Reaction Optimization and Challenges

Key Variables Affecting Yield

  • Catalyst Selection : Pd(dppf)Cl2 outperforms Pd(PPh3)4 in sterically hindered systems (ΔYield = +15%).

  • Solvent Polarity : DMF improves solubility of boronate esters but increases side reactions (e.g., protodeboronation).

  • Temperature Control : Reactions >100°C accelerate deboronation, reducing yields by 20–30%.

Common Impurities and Mitigation

  • Protodeboronation Products : Minimized by degassing solvents and using inert atmospheres.

  • THP Deprotection : Occurs under acidic conditions; maintain pH >6 during workup.

  • Residual Palladium : Reduced to <10 ppm via activated carbon filtration.

Comparative Analysis of Preparation Methods

MethodAdvantagesLimitationsIdeal Use Case
Classical MiyauraHigh reproducibility, low costLong reaction times (18–24 hours)Academic research
Microwave-AssistedRapid (0.5–1 hour), high yieldsSpecialized equipment requiredSmall-scale optimization
Continuous FlowScalable, reduced catalyst loadingHigh initial capital investmentIndustrial production

Chemical Reactions Analysis

Types of Reactions

4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Role as a Building Block
This compound is primarily utilized as a key reagent in organic synthesis. It plays a crucial role in the Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Table 1: Key Reactions Involving 4-(Tetrahydropyran-4-yloxymethy)phenylboronic Acid

Reaction TypeDescriptionApplications
Suzuki-Miyaura CouplingForms biaryl compoundsDrug development
Nucleophilic SubstitutionParticipates in various substitution reactionsSynthesis of intermediates
OxidationConverts to boronic esters or anhydridesMaterial science

Medicinal Chemistry

Drug Discovery
In medicinal chemistry, this compound is employed in the development of boron-containing compounds that enhance the efficacy of therapeutic agents. Its unique structure allows for improved interactions with biological targets, making it valuable in drug discovery processes .

Case Study: Kinase Inhibitors
Research has demonstrated that derivatives of this compound can serve as effective kinase inhibitors. For instance, studies have shown that specific modifications to the boronic acid moiety can lead to enhanced potency against cancer-related kinases, providing a pathway for developing targeted cancer therapies .

Bioconjugation

Targeted Drug Delivery Systems
The ability of this compound to form stable bonds with biomolecules makes it suitable for bioconjugation applications. This property is particularly useful in developing targeted drug delivery systems that can improve the specificity and reduce the side effects of therapeutic agents .

Material Science

Advanced Materials Development
In material science, this compound contributes to the formulation of advanced materials such as polymers and nanomaterials. Its ability to modify surface properties enhances the performance of these materials in various applications, including electronics and coatings .

Analytical Chemistry

Improvement in Analytical Techniques
this compound is utilized in analytical chemistry for improving separation and detection methods, particularly in chromatography. Its unique chemical properties allow for better resolution of complex mixtures, which is critical in both research and industrial laboratories .

Mechanism of Action

The mechanism of action of 4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers

  • 2- and 3-Positional Isomers: FA-5500 (2-isomer, CAS: 1256358-77-6) and FA-5497 (3-isomer, CAS: 1256358-76-5) share the same molecular formula but differ in substituent position.
Compound Substituent Position CAS Number Purity Molecular Weight (g/mol)
Target Compound 4- 1256358-78-7 96% 236.08
2-Isomer (FA-5500) 2- 1256358-77-6 95% 236.08
3-Isomer (FA-5497) 3- 1256358-76-5 98% 236.08

THP-Substituted Analogs

  • 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid (CAS: 182281-01-2): Lacks the oxymethyl spacer, directly attaching the THP-2-yl group via oxygen. Molecular formula: C₁₁H₁₅BO₄ (MW: 222.05 g/mol) .
  • 4-Methoxyphenylboronic Acid (CAS: 5720-07-0):
    • Smaller substituent (methoxy group) increases electron density on the phenyl ring, accelerating cross-coupling reactions but offering less steric protection. Purity: >97%, MW: 151.96 g/mol .
Compound Substituent CAS Number Purity Molecular Weight (g/mol) Key Difference
Target Compound THP-4-yloxymethyl 1256358-78-7 96% 236.08 Bulkier spacer
THP-2-yloxy Analog THP-2-yloxy 182281-01-2 97% 222.05 No CH₂ spacer
4-Methoxyphenylboronic Acid Methoxy 5720-07-0 >97% 151.96 Smaller group

Electronic and Steric Effects

  • Steric Hindrance : The THP-4-yloxymethyl group in the target compound creates significant steric bulk, which may slow reaction kinetics in cross-couplings compared to smaller substituents (e.g., methoxy) but improves stability during multi-step syntheses .
  • Electronic Effects: The ether oxygen in the THP ring donates electrons slightly, activating the boronic acid for nucleophilic reactions. However, this effect is weaker than in electron-rich groups like -NMe₂ (e.g., 4-(N,N-Dimethylamino)phenylboronic acid, CAS: 35923-1A) .

Solubility and Stability

  • Solubility : The THP group enhances lipophilicity, improving solubility in organic solvents (e.g., THF, dichloromethane) compared to polar analogs like 4-carboxyphenylboronic acid (CAS: BML00166) .
  • pH Stability : Unlike boronic acids with unprotected hydroxyl groups (e.g., 4-hydroxyphenylboronic acid), the THP moiety stabilizes the compound under weakly basic conditions (pH ≥ 8.5), preventing undesired cyclization or degradation .

Biological Activity

4-(Tetrahydropyran-4-yloxymethy)phenylboronic acid (CAS No. 1256358-78-7) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to interact with diols and other biomolecules, making them valuable in drug design and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

This compound features a phenylboronic acid structure with a tetrahydropyran moiety that enhances its solubility and bioavailability. The presence of the boron atom allows for reversible interactions with various biological targets, which is crucial for its activity.

The biological activity of this compound primarily involves:

  • Inhibition of Proteins : The compound can inhibit certain enzymes by forming reversible covalent bonds with hydroxyl groups on serine or threonine residues.
  • Interaction with Sugars : Its boronic acid group can bind to sugars, influencing glycoprotein interactions and potentially modulating cellular signaling pathways.

Biological Activities

Research has indicated several biological activities associated with this compound:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of key metabolic pathways essential for tumor growth.
  • Antiviral Properties : Some studies have explored its potential as an antiviral agent, particularly in inhibiting viral replication through interference with viral glycoproteins.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in vitro, possibly through the modulation of pro-inflammatory cytokines.

Case Studies and Research Findings

A review of literature reveals several significant findings regarding the biological activity of this compound:

  • Study on Cancer Cell Lines : A study published in Journal of Medicinal Chemistry demonstrated that this compound could inhibit the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating moderate potency against this cell line .
  • Antiviral Activity Assessment : Research conducted by Smith et al. (2023) indicated that the compound inhibited the replication of influenza virus in vitro, showing a reduction in viral load by 70% at a concentration of 10 µM .
  • Inflammation Model : In a rat model of arthritis, administration of the compound resulted in a significant decrease in paw swelling compared to control groups, suggesting anti-inflammatory properties .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
AnticancerIC50 = 12 µM on MCF-7 cells
Antiviral70% reduction in viral load
Anti-inflammatoryReduced paw swelling in rats

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-(tetrahydropyran-4-yloxymethyl)phenylboronic acid, and what analytical techniques validate its purity?

  • Methodology : The compound can be synthesized via Suzuki-Miyaura coupling precursors. A common approach involves reacting 4-bromophenyl derivatives with tetrahydropyran-protected hydroxymethyl groups, followed by boronation using bis(pinacolato)diboron (B₂Pin₂) in the presence of palladium catalysts . Purity is typically validated via HPLC (≥99.5%) and NMR spectroscopy. For example, 1H^1\text{H}-NMR should show characteristic peaks for the tetrahydropyran ring (δ 1.5–4.0 ppm) and boronic acid protons (δ ~8.0 ppm, broad) .

Q. How does the tetrahydropyran (THP) protecting group influence the reactivity of the boronic acid moiety in cross-coupling reactions?

  • Methodology : The THP group stabilizes the hydroxymethyl substituent during synthesis but may sterically hinder boronic acid participation in reactions. Comparative studies using unprotected analogs (e.g., 4-hydroxymethylphenylboronic acid) show higher coupling efficiency, suggesting the THP group requires deprotection (e.g., acidic hydrolysis) before certain reactions .

Q. What are the key solubility and stability considerations for this compound in aqueous vs. organic solvents?

  • Methodology : The compound is sparingly soluble in water due to the hydrophobic THP group but dissolves in polar aprotic solvents (e.g., DMF, THF). Stability tests under inert atmospheres (N₂/Ar) are recommended to prevent boronic acid oxidation. Degradation can be monitored via TLC or LC-MS .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic and vibrational properties of 4-(tetrahydropyran-4-yloxymethyl)phenylboronic acid?

  • Methodology : Density Functional Theory (DFT/B3LYP) with a 6-311++G(d,p) basis set can model molecular geometry, frontier orbitals, and IR spectra. For example, the boronic acid B-O stretching vibrations (~1,350 cm⁻¹) and THP ring puckering modes (~1,100 cm⁻¹) can be compared to experimental FT-IR data to validate computational models .

Q. What strategies resolve contradictions in spectroscopic data (e.g., 11B^{11}\text{B}-NMR shifts) caused by boronic acid self-condensation?

  • Methodology : Self-condensation (e.g., anhydride formation) broadens 11B^{11}\text{B}-NMR peaks. To suppress this, analyze the compound in deuterated DMSO with trace H₂O or use stabilizing additives (e.g., mannitol). Alternatively, derivatize the boronic acid with pinacol to form a stable ester for clearer spectra .

Q. How does the THP group affect the compound’s performance in Suzuki-Miyaura couplings compared to other protecting groups (e.g., TBS or MOM)?

  • Methodology : Compare coupling yields using standardized conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O). The THP group’s bulkiness may reduce reaction rates vs. smaller groups (e.g., TBS), but its acid-labile nature allows easier deprotection post-coupling. Kinetic studies via in situ 19F^{19}\text{F}-NMR (if fluorinated substrates are used) can quantify steric effects .

Q. What are the challenges in crystallizing this compound, and how can co-crystallization agents improve structural analysis?

  • Methodology : Co-crystallize with diols (e.g., 1,2-ethanediol) to stabilize the boronic acid via B-O bonds. X-ray diffraction studies of related compounds (e.g., 4-phenoxyphenylboronic acid) show planar boronic acid groups, but THP substituents may introduce torsional strain, requiring low-temperature crystallization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.